![molecular formula C14H13N3O4 B2510123 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione CAS No. 204516-58-5](/img/structure/B2510123.png)
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione
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Description
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione, commonly referred to as Nitrophenyl Tetrahydroquinazoline (NPTHQ), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Ring Transformation Reactions and Antioxidant Activity
4-Hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione, closely related to the compound , has been studied for its ring transformation reactions and antioxidant activity. This compound has been shown to react with 1,2-binucleophiles such as hydrazine, phenylhydrazine, and hydroxylamine hydrochloride, leading to the formation of pyrazolyl and isoxazolylquinolinones. Additionally, reactions with 1,4-binucleophiles have produced novel diazepinyl, oxazepinyl, and thiadiazepinylquinolinone derivatives. These products exhibited higher radical scavenging abilities, indicating their potential as antioxidants (Abdel-Kader & Talaat, 2023).
Application in Vitamin D3 Analysis
The compound 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione, similar to the queried compound, has been utilized as a derivatization reagent in the analysis of 25-hydroxyvitamin D3 in human plasma. This application, using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry, showcased enhanced sensitivity and specificity in vitamin D3 analysis (Higashi, Yamauchi, & Shimada, 2003).
Synthesis and Spectroscopic Characterization
The synthesis and spectroscopic characterization of 6-nitroquinazoline-2,4(1H,3H)-dione, which shares structural similarities with the compound of interest, have been detailed. The work involved a two-step synthesis with good yields and comprehensive characterization using X-ray diffraction, IR, 1D-NMR, and 2D-NMR spectroscopy. This research contributes to the broader understanding of quinazoline derivatives' structural properties (Kesternich et al., 2013).
Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives
Studies on tetrahydroquinazoline derivatives, which include 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline2,5(1H, 6H)dione, have shown significant antimicrobial activity. These compounds, synthesized from indole-3-aldehyde and benzothiophene-2-carbonylchloride, have been tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Bhatt et al., 2015).
Nucleophilic Substitution and Ring Transformation
Research on chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a compound structurally related to the query, has revealed its potential in nucleophilic substitution reactions. These reactions, involving various nucleophiles, resulted in a series of novel 4-substituted-3-nitropyranoquinolinones. Additionally, the compound underwent ring transformation reactions, leading to ring opening and closure, contributing to the diversity of pyranoquinolinedione derivatives (Hassnin, 2012).
properties
IUPAC Name |
4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-11-6-2-5-10-12(11)13(16-14(19)15-10)8-3-1-4-9(7-8)17(20)21/h1,3-4,7,13H,2,5-6H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEKOAVRLXRVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione |
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